molecular formula C14H15NOS B7505778 N,3-dimethyl-N-(thiophen-2-ylmethyl)benzamide

N,3-dimethyl-N-(thiophen-2-ylmethyl)benzamide

Cat. No. B7505778
M. Wt: 245.34 g/mol
InChI Key: IKYOUJUFYVZJDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,3-dimethyl-N-(thiophen-2-ylmethyl)benzamide, also known as DMTB, is a chemical compound that has garnered attention in the scientific community for its potential applications in research. DMTB is a benzamide derivative that has shown promise as an inhibitor of protein-protein interactions, making it a valuable tool for studying the mechanisms of various biological processes.

Mechanism of Action

N,3-dimethyl-N-(thiophen-2-ylmethyl)benzamide works by binding to the SH2 domain of STAT3, preventing its interaction with its coactivator and inhibiting its transcriptional activity. This results in the downregulation of genes that are involved in cell proliferation and survival, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
N,3-dimethyl-N-(thiophen-2-ylmethyl)benzamide has been shown to have a range of biochemical and physiological effects, including the inhibition of cancer cell proliferation and induction of apoptosis. Additionally, N,3-dimethyl-N-(thiophen-2-ylmethyl)benzamide has been shown to inhibit the migration and invasion of cancer cells, suggesting its potential as an anti-metastatic agent.

Advantages and Limitations for Lab Experiments

One advantage of using N,3-dimethyl-N-(thiophen-2-ylmethyl)benzamide in lab experiments is its high potency and specificity for inhibiting the interaction between STAT3 and its coactivator. However, one limitation is that N,3-dimethyl-N-(thiophen-2-ylmethyl)benzamide may have off-target effects on other proteins that contain SH2 domains, which could complicate the interpretation of experimental results.

Future Directions

There are several potential future directions for research involving N,3-dimethyl-N-(thiophen-2-ylmethyl)benzamide. One area of interest is exploring its potential as a therapeutic agent for cancer and other diseases. Additionally, further studies are needed to fully understand the mechanisms of N,3-dimethyl-N-(thiophen-2-ylmethyl)benzamide's inhibitory effects on protein-protein interactions, which could lead to the development of more potent and specific inhibitors. Finally, research is needed to determine the potential off-target effects of N,3-dimethyl-N-(thiophen-2-ylmethyl)benzamide on other proteins, which could inform the design of experiments using this compound.

Synthesis Methods

N,3-dimethyl-N-(thiophen-2-ylmethyl)benzamide can be synthesized through a multistep process involving the reaction of thiophene-2-carboxylic acid with thionyl chloride, followed by the reaction with N,N-dimethylformamide dimethyl acetal and 4-chlorobenzoyl chloride. The resulting product can then be purified using column chromatography to obtain pure N,3-dimethyl-N-(thiophen-2-ylmethyl)benzamide.

Scientific Research Applications

N,3-dimethyl-N-(thiophen-2-ylmethyl)benzamide has been shown to be a potent inhibitor of the interaction between the transcription factor STAT3 and its coactivator, making it a valuable tool for studying the role of STAT3 in cancer and other diseases. Additionally, N,3-dimethyl-N-(thiophen-2-ylmethyl)benzamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting its potential as a therapeutic agent.

properties

IUPAC Name

N,3-dimethyl-N-(thiophen-2-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NOS/c1-11-5-3-6-12(9-11)14(16)15(2)10-13-7-4-8-17-13/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKYOUJUFYVZJDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N(C)CC2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.